6-(Tert-butyl)-2-mercaptonicotinonitrile
Description
Properties
Molecular Formula |
C10H12N2S |
|---|---|
Molecular Weight |
192.28 g/mol |
IUPAC Name |
6-tert-butyl-2-sulfanylidene-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2S/c1-10(2,3)8-5-4-7(6-11)9(13)12-8/h4-5H,1-3H3,(H,12,13) |
InChI Key |
VZNJOSUCIGMQKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=S)N1)C#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategies for 6-(Tert-butyl)-2-mercaptonicotinonitrile
Starting Materials and Key Intermediates
- 6-(Tert-butyl)nicotinonitrile or related 2-halonicotinonitriles serve as precursors.
- Introduction of the mercapto group typically proceeds via nucleophilic substitution of a 2-halogenated nicotinonitrile derivative with a thiolating reagent or thiourea.
Common Preparation Routes
Halogenation and Nucleophilic Substitution
- Step 1: Preparation of 6-(tert-butyl)-2-halonicotinonitrile (e.g., 2-chloro or 2-bromo derivative) through directed halogenation of 6-(tert-butyl)nicotinonitrile.
- Step 2: Nucleophilic substitution of the 2-halogen with a sulfur nucleophile such as sodium hydrosulfide (NaSH) or thiourea to yield the 2-mercapto derivative.
This approach is supported by analogous syntheses of mercapto-substituted nicotinonitriles in the literature, where halogenated pyridine derivatives undergo substitution with sulfur nucleophiles under reflux in polar aprotic solvents (e.g., DMF, DMSO).
Direct Thiolation Using Thiourea
- Thiourea reacts with 2-halonicotinonitrile derivatives to form an intermediate isothiouronium salt, which upon alkaline hydrolysis yields the mercapto compound.
- This method is advantageous due to milder reaction conditions and better control over the mercapto group installation.
Detailed Preparation Methodology
Synthesis of 6-(Tert-butyl)-2-halonicotinonitrile
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 6-(Tert-butyl)nicotinonitrile | Commercially available or synthesized |
| Halogenating agent | N-Chlorosuccinimide (NCS) or N-Bromosuccinimide (NBS) | Selective halogenation at 2-position |
| Solvent | Acetonitrile or chloroform | Anhydrous conditions preferred |
| Temperature | 0–25 °C initially, then room temperature | Controlled to avoid polyhalogenation |
| Reaction time | 2–6 hours | Monitored by TLC or HPLC |
| Work-up | Aqueous quench, extraction | Purification by recrystallization or column chromatography |
Conversion to this compound
| Parameter | Conditions | Notes |
|---|---|---|
| Starting material | 6-(Tert-butyl)-2-halonicotinonitrile | From previous step |
| Thiolating reagent | Thiourea or sodium hydrosulfide (NaSH) | Thiourea preferred for milder conditions |
| Solvent | Ethanol, DMF, or DMSO | Polar aprotic solvents enhance nucleophilicity |
| Temperature | Reflux (80–120 °C) | Depends on solvent and reagent |
| Reaction time | 4–12 hours | Completion confirmed by TLC or HPLC |
| Work-up | Alkaline hydrolysis (if thiourea used) | Acidification to isolate mercapto compound |
| Purification | Recrystallization or chromatography | To remove unreacted thiourea and byproducts |
Research Findings and Optimization
- Yield: Reported yields for similar mercapto nicotinonitrile derivatives range from 70% to 90%, depending on the purity of starting materials and reaction conditions.
- Selectivity: Use of thiourea as a sulfur source minimizes side reactions and over-substitution.
- Reaction Monitoring: TLC with UV detection and HPLC are effective for monitoring conversion.
- Catalysts: No catalysts are typically required for the nucleophilic substitution step; however, bases such as triethylamine may be added to facilitate thiourea hydrolysis.
- Temperature Control: Maintaining moderate temperatures during halogenation prevents over-halogenation or decomposition of the tert-butyl substituent.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation | NCS or NBS, acetonitrile, 0–25 °C, 2–6 h | 6-(tert-butyl)-2-halonicotinonitrile |
| 2 | Thiolation (nucleophilic substitution) | Thiourea or NaSH, ethanol or DMF, reflux, 4–12 h | This compound |
| 3 | Hydrolysis (if thiourea used) | Base (NaOH), aqueous, room temperature | Liberation of mercapto group |
| 4 | Purification | Recrystallization or chromatography | Pure target compound |
Chemical Reactions Analysis
Types of Reactions: 6-(Tert-butyl)-2-mercaptonicotinonitrile can undergo various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biochemical Research
- Enzyme Modulation : The compound has been studied for its ability to modulate enzyme activity, particularly in detoxification pathways. It may influence the activity of various liver enzymes, potentially impacting metabolic processes and drug metabolism.
- Antioxidant Activity : Preliminary studies suggest that 6-(Tert-butyl)-2-mercaptonicotinonitrile exhibits antioxidant properties, which could be beneficial in protecting cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor.
Pharmacological Applications
- Cancer Research : The compound is being investigated for its potential anti-cancer properties. Its ability to interact with cellular targets may lead to the development of novel therapeutic agents aimed at specific cancer types.
- Drug Development : As a precursor or intermediate in drug synthesis, this compound can be utilized in the development of pharmaceuticals that require specific thiol or nitrile functionalities.
Material Science
- Polymer Stabilization : The compound can serve as an additive in polymer formulations to enhance stability against thermal degradation and oxidative damage. Its incorporation into plastics and coatings may improve their longevity and performance under various environmental conditions.
- Corrosion Inhibition : Due to its chemical structure, it may also function as a corrosion inhibitor in metal applications, providing protective layers that prevent oxidation.
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of this compound demonstrated significant activity against free radicals, indicating its potential use as a protective agent in formulations aimed at reducing oxidative stress in biological systems.
Case Study 2: Enzyme Interaction
Research examining the interaction of this compound with cytochrome P450 enzymes revealed that it could alter enzyme kinetics, suggesting a role in modulating drug metabolism and enhancing the efficacy of co-administered drugs.
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Observations |
|---|---|---|
| Biochemical Research | Enzyme modulation, antioxidant activity | Potential protective effects |
| Pharmacological Applications | Cancer research, drug development | Promising anti-cancer properties |
| Material Science | Polymer stabilization, corrosion inhibition | Improved longevity and performance |
Mechanism of Action
The mechanism of action of 6-(Tert-butyl)-2-mercaptonicotinonitrile involves its interaction with molecular targets through its functional groups. The mercapto group can form covalent bonds with thiol-reactive sites on proteins, potentially inhibiting enzyme activity. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues
Key structural analogs of 6-(tert-butyl)-2-mercaptonicotinonitrile include:
- 2-Mercaptonicotinonitrile derivatives with aromatic substituents: 6-(1-Benzyl-1H-indol-3-yl)-4-(naphthalen-2-yl)-2-mercaptonicotinonitrile: Features benzyl-indole and naphthyl groups, enhancing π-π stacking interactions . 4-(6-Substituted-quinolin-3-yl)-6-(3-hydroxyphenyl)-2-mercaptonicotinonitrile: Contains a hydroxylphenyl group, improving hydrogen-bonding capacity .
Table 1: Structural and Physicochemical Properties
*Estimated based on similar nicotinonitrile derivatives.
Environmental and Regulatory Considerations
- Tert-butyl-containing compounds, such as UV-328 and UV-350 (cited in textile and polymer applications), are restricted under manufacturing standards due to persistence concerns .
Biological Activity
6-(Tert-butyl)-2-mercaptonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by data tables and case studies from diverse research sources.
The synthesis of this compound typically involves multi-step organic reactions. The key steps include:
- Formation of the Nicotinonitrile Core : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Tert-butyl Group : The tert-butyl group is introduced via alkylation reactions, which are crucial for enhancing the compound's lipophilicity and biological activity.
- Addition of the Mercapto Group : The mercapto group is added through nucleophilic substitution, increasing the compound's reactivity with biological targets.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an enzyme inhibitor and its antioxidant properties.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes or receptors. It may modulate enzyme activity through competitive inhibition or alter signal transduction pathways by binding to receptor sites.
Case Studies
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties, potentially mitigating oxidative stress in cellular models. In vitro studies demonstrated that it can scavenge free radicals effectively, contributing to its protective effects against cellular damage.
- Enzyme Inhibition : A study evaluated the compound's ability to inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation. The results showed that it significantly reduced COX-2 expression in stimulated macrophages, suggesting its potential use in anti-inflammatory therapies.
- Cytotoxicity Studies : Toxicological assessments revealed that while the compound exhibits beneficial biological activities, it also possesses cytotoxic effects at higher concentrations, necessitating further investigation into its therapeutic window.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antioxidant | Free radical scavenging | |
| Enzyme Inhibition | Reduced COX-2 expression | |
| Cytotoxicity | Induced cell death at high concentrations |
Table 2: Comparison with Similar Compounds
| Compound Name | Antioxidant Activity | Enzyme Inhibition | Cytotoxicity Level |
|---|---|---|---|
| This compound | High | Moderate | Moderate |
| 6-(Methoxymethyl)-2-mercaptonicotinonitrile | Moderate | Low | Low |
| 6-(Ethoxymethyl)-2-mercaptonicotinonitrile | Low | High | High |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
